

# A Comparative Analysis of Astatine-211 Clinical Trials in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with alpha-emitters like **Astatine-211** (<sup>211</sup>At) garnering significant interest for their high linear energy transfer and short-range cytotoxic effects. This guide provides a comparative analysis of ongoing and recently completed clinical trials involving <sup>211</sup>At-based radiopharmaceuticals, offering a comprehensive overview of their performance against alternative treatments. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current state of clinical research in this promising field.

#### **Key Astatine-211 Clinical Trials: An Overview**

Several pioneering clinical trials are underway to evaluate the safety and efficacy of **Astatine- 211** in various oncology indications. This guide focuses on three prominent studies:

- Fred Hutchinson Cancer Center (Seattle, USA): Investigating <sup>211</sup>At-BC8-B10, an anti-CD45 monoclonal antibody conjugate, for hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) in the context of hematopoietic cell transplantation (HCT).
- Osaka University (Osaka, Japan): A first-in-human study of [211At]NaAt (sodium astatide) for patients with radioiodine-refractory differentiated thyroid cancer.



• Fukushima Medical University (Fukushima, Japan): A Phase I/II trial of <sup>211</sup>At-MABG (meta-astatobenzylguanidine) for malignant pheochromocytoma and paraganglioma.

### **Comparative Data Analysis**

The following tables summarize the available quantitative data from these **Astatine-211** clinical trials and compare them with established alternative therapies.

### Hematological Malignancies: <sup>211</sup>At-BC8-B10 vs. Standard HCT

Table 1: Comparison of <sup>211</sup>At-BC8-B10 in High-Risk AML/MDS with Standard HCT Outcomes

| Parameter                                | <sup>211</sup> At-BC8-B10 + HCT<br>(NCT03128034 -<br>Preliminary)[1]                                             | Standard Allogeneic HCT<br>(High-Risk AML/MDS,<br>Older Adults)                      |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Patient Population                       | Older or medically infirm adults<br>with refractory/relapsed<br>leukemia or high-risk MDS                        | Older adults with AML or high-<br>risk MDS                                           |
| Treatment Regimen                        | Dose-escalation of <sup>211</sup> At-BC8-B10 followed by fludarabine and total body irradiation (2-3 Gy) and HCT | Varies, typically includes chemotherapy and/or radiation                             |
| Maximum Tolerated Dose (MTD)             | DLT observed at 20.35 MBq/kg (bilirubin elevation)                                                               | Not Applicable                                                                       |
| 1-Year Overall Survival (OS)             | 43%[1]                                                                                                           | Approximately 38% in patients >60 years[2]                                           |
| 1-Year Recurrence-Free<br>Survival (RFS) | 35%[1]                                                                                                           | Approximately 35% in patients >60 years[2]                                           |
| Adverse Events                           | Primary endpoint toxicity: Grade III/IV Bearman regimen- related toxicity[1]                                     | Common toxicities include graft-versus-host disease, infections, and organ toxicity. |





## Radioiodine-Refractory Differentiated Thyroid Cancer: [211At]NaAt vs. Systemic Therapies

Table 2: Comparison of [211At]NaAt with Systemic Therapies in Radioiodine-Refractory DTC

| Parameter                                  | [²¹¹At]NaAt (Osaka<br>University Trial)[3]                                              | Lenvatinib<br>(SELECT Trial)[4]                           | Sorafenib<br>(DECISION Trial)[4]                 |
|--------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------|--------------------------------------------------|
| Patient Population                         | Metastatic<br>radioiodine-refractory<br>DTC                                             | Progressive,<br>radioiodine-refractory<br>DTC             | Progressive,<br>radioiodine-refractory<br>DTC    |
| Treatment Regimen                          | Single intravenous<br>dose of [ <sup>211</sup> At]NaAt<br>(1.25, 2.5, or 3.5<br>MBq/kg) | Oral lenvatinib (24 mg<br>daily)                          | Oral sorafenib (400<br>mg twice daily)           |
| Objective Response<br>Rate (ORR)           | 2.5 MBq/kg: 33%<br>PR3.5 MBq/kg: 20%<br>CR, 20% PR[3]                                   | 64.8%[4]                                                  | 12.3%                                            |
| Median Progression-<br>Free Survival (PFS) | Not yet reported                                                                        | 18.3 months[4]                                            | 10.8 months[4]                                   |
| Key Adverse Events<br>(Grade ≥3)           | 3.5 MBq/kg:<br>Lymphopenia,<br>leukopenia[3]                                            | Hypertension,<br>diarrhea, fatigue,<br>decreased appetite | Hand-foot skin<br>reaction, diarrhea,<br>fatigue |

### Malignant Pheochromocytoma/Paraganglioma: <sup>211</sup>At-MABG vs. <sup>131</sup>I-MIBG

Table 3: Comparison of Planned <sup>211</sup>At-MABG Trial with <sup>131</sup>I-MIBG Therapy



| Parameter                     | <sup>211</sup> At-MABG (Fukushima<br>Trial Protocol)[5]                                   | High-Specific-Activity <sup>131</sup> l-<br>MIBG (Phase II Trial)[6][7]<br>[8]                          |
|-------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Patient Population            | Locally unresectable or<br>metastatic PPGL refractory to<br>standard therapy              | Metastatic or unresectable pheochromocytoma and paraganglioma                                           |
| Treatment Regimen             | Dose escalation of a single<br>bolus of <sup>211</sup> At-MABG (0.65, 1.3,<br>2.6 MBq/kg) | At least one therapeutic dose<br>(~18.5 GBq) of HSA <sup>131</sup> I-MIBG                               |
| Primary Endpoint              | Dose-limiting toxicity to determine MTD and recommended dose[5]                           | Proportion of patients with ≥50% reduction in baseline antihypertensive medication use for ≥6 months[7] |
| Efficacy (Objective Response) | Secondary endpoint: Objective<br>Response Rate[5]                                         | 92% had partial response or<br>stable disease within 12<br>months[6][7]                                 |
| Median Overall Survival (OS)  | Secondary endpoint: Progression-Free Survival, Overall Survival[5]                        | 36.7 months[6][7]                                                                                       |
| Key Adverse Events            | To be determined                                                                          | Nausea, myelosuppression, fatigue[6][7]                                                                 |

# Experimental Protocols Production and Administration of Astatine-211 Radiopharmaceuticals

• 211At-BC8-B10: The production of 211At-BC8-B10 for clinical use follows a multi-step cGMP process. This involves the synthesis of the B10-NCS labeling reagent, production and conjugation of the anti-CD45 monoclonal antibody BC8 to form BC8-B10, cyclotron production of [211At]NaAt via alpha irradiation of bismuth targets, and subsequent radiolabeling of BC8-B10. The final product undergoes rigorous quality control, including



tests for purity, identity, sterility, and pyrogen levels.[9][10][11] The infusion of <sup>211</sup>At-BC8-B10 is administered intravenously over 6-8 hours.[1]

- [211At]NaAt: For the Osaka University trial, [211At]NaAt solution for intravenous administration is manufactured under GMP guidelines. The process involves the separation and purification of 211At via dry distillation from irradiated bismuth plates. The purified 211At is then collected in a solution containing ascorbic acid and sodium hydrogen carbonate to stabilize the astatide. The final solution is sterile filtered before administration. A single intravenous dose is administered to patients following recombinant human thyroid-stimulating hormone stimulation and an iodine-restricted diet.[3][12]
- <sup>211</sup>At-MABG: The Fukushima Medical University trial utilizes a 3+3 dose-escalation design. Patients receive a single intravenous bolus of <sup>211</sup>At-MABG. The primary endpoint is dose-limiting toxicity, observed for 6 weeks post-administration, to determine the maximum tolerated and recommended doses. Secondary endpoints include pharmacokinetics, dosimetry, and therapeutic efficacy.[5] Preclinical studies have informed the human dosimetry estimates.[13][14]

# Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).





Click to download full resolution via product page

Caption: Mechanism of [211At]NaAt uptake via the Sodium-Iodide Symporter (NIS) in thyroid cells.





Click to download full resolution via product page

Caption: Uptake of <sup>211</sup>At-MABG via the Norepinephrine Transporter (NET).





Click to download full resolution via product page

Caption: Targeting of the CD45 signaling pathway by <sup>211</sup>At-BC8-B10.





Click to download full resolution via product page

Caption: General experimental workflow for **Astatine-211** clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Astatine-211 based radionuclide therapy: Current clinical trial landscape PMC [pmc.ncbi.nlm.nih.gov]
- 2. Outcomes of allogeneic stem cell transplantation in elderly patients with acute myeloid leukemia: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic treatments for radioiodine-refractory thyroid cancers [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. Efficacy and Safety of High-Specific-Activity 131I-MIBG Therapy in Patients with Advanced Pheochromocytoma or Paraganglioma PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Phase II Study of High-Dose [131I]Metaiodobenzylguanidine Therapy for Patients With Metastatic Pheochromocytoma and Paraganglioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGMP production of astatine-211-labeled anti-CD45 antibodies for use in allogeneic hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies -PMC [pmc.ncbi.nlm.nih.gov]
- 10. cGMP production of astatine-211-labeled anti-CD45 antibodies for use in allogeneic hematopoietic cell transplantation for treatment of advanced hematopoietic malignancies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. At 211 MAb BC8-B10 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice PubMed







[pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Analysis of Astatine-211 Clinical Trials in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237555#cross-study-analysis-of-astatine-211clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com